molecular formula C16H29N3O3 B2922387 (E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide CAS No. 2411324-15-5

(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide

Katalognummer B2922387
CAS-Nummer: 2411324-15-5
Molekulargewicht: 311.426
InChI-Schlüssel: SXXPLILAGWROFV-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was first synthesized in the late 1990s and has since been studied extensively for its biological and pharmacological properties.

Wirkmechanismus

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the transcription factor NF-kB, which regulates the expression of genes involved in the immune response. DMXAA has also been shown to inhibit the activity of enzymes involved in angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects, including the induction of cytokine production, the inhibition of angiogenesis, and the activation of the immune system. DMXAA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using DMXAA in lab experiments is its potential as a therapeutic agent in cancer research, immunology, and infectious diseases. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the study of DMXAA, including the development of new synthesis methods to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in various fields. The use of DMXAA in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential side effects.

Synthesemethoden

The synthesis of DMXAA involves the reaction of 4-(dimethylamino)but-2-enal with 4-(morpholin-4-yl)oxan-4-ylmethylamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon or copper(I) chloride, and a solvent, such as tetrahydrofuran or ethanol. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

DMXAA has been studied for its potential applications in various fields, including cancer research, immunology, and infectious diseases. In cancer research, DMXAA has been shown to have anti-tumor activity by inducing tumor cell death and inhibiting angiogenesis. In immunology, DMXAA has been shown to stimulate the production of cytokines, which are important in the immune response. In infectious diseases, DMXAA has been shown to have antiviral activity against certain viruses, such as influenza virus.

Eigenschaften

IUPAC Name

(E)-4-(dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-18(2)7-3-4-15(20)17-14-16(5-10-21-11-6-16)19-8-12-22-13-9-19/h3-4H,5-14H2,1-2H3,(H,17,20)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXPLILAGWROFV-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1(CCOCC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1(CCOCC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.